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BIS THF Nitro Derivative 2

Cat. No.: B600892
CAS No.: 252873-01-1
M. Wt: 295.24
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Description

Contextual Significance of Cyclic Ethers in Organic Synthesis

Cyclic ethers, particularly saturated oxygen heterocycles like tetrahydrofuran (B95107) (THF), are fundamental structural motifs found in a vast array of biologically active natural products and pharmaceutical compounds. nih.gov Their prevalence underscores their importance in medicinal chemistry and drug development. nih.govyoutube.com The THF ring system, a five-membered cyclic ether, is a common building block in the synthesis of complex molecules due to its relative stability and the stereochemical control it can impart. libretexts.orgnumberanalytics.comwikipedia.org Oxacyclopentane, another name for tetrahydrofuran, is a versatile solvent and a key component in many synthetic pathways. libretexts.orgwikipedia.orgnih.gov The development of methods to construct these saturated oxygen heterocycles is a significant focus in organic chemistry. nih.gov

Role of Nitro Functionalities in Molecular Design and Reactivity

The nitro group is a powerful functional group in organic synthesis due to its strong electron-withdrawing nature. gsa.ac.ukmdpi.comuniroma2.it This property significantly influences the electron density of the molecular scaffold it is attached to, facilitating a variety of chemical transformations. gsa.ac.ukmdpi.comuniroma2.it The nitro group can be readily converted into other functional groups, such as amines, making nitro compounds valuable intermediates in the synthesis of complex organic molecules. uts.edu.auscispace.com Its ability to act as a good leaving group and to activate adjacent protons further enhances its synthetic utility. gsa.ac.ukmdpi.comuniroma2.it Historically, aromatic nitro compounds were prominent, but the importance of aliphatic nitro compounds has grown substantially. scispace.com

Overview of Advanced Synthetic Challenges for Highly Functionalized Heterocycles

The synthesis of highly functionalized heterocycles, especially those with multiple stereocenters, presents a significant challenge for organic chemists. jst.go.jprsc.org Developing efficient and stereoselective methods to construct these complex molecular architectures is a major area of research. jst.go.jprsc.org Challenges include controlling regioselectivity and stereoselectivity, and often require the use of sophisticated catalytic systems or multi-step synthetic sequences. rsc.orgresearchgate.net The development of domino reactions, where multiple bond-forming events occur in a single operation, is one strategy to address these challenges and improve synthetic efficiency. jst.go.jpnih.gov

Rationale for Investigating Multisubstituted Systems, including BIS THF Nitro Derivative 2

Multisubstituted systems, such as this compound, are of interest because the spatial arrangement of various functional groups can lead to specific biological activities or unique chemical properties. The investigation of such systems is crucial for understanding structure-activity relationships and for the design of new molecules with desired functions. This compound, with its bis-tetrahydrofuran core and a nitro-substituted phenyl group, serves as a key intermediate. vulcanchem.comchemicalbook.com Specifically, it is recognized as an impurity and an intermediate in the synthesis of certain HIV-aspartyl protease inhibitors. vulcanchem.comchemicalbook.com The bis-THF moiety is a critical component for the binding of these inhibitors to the HIV protease enzyme. vulcanchem.com

Historical Perspective on Related Bis-Tetrahydrofuran and Nitro Compound Chemistry

The chemistry of bis-tetrahydrofuran structures has been extensively studied, particularly in the context of natural product synthesis. nih.govresearchgate.net Many natural products, including acetogenins, contain the bis-THF motif and exhibit significant biological activity. nih.gov The synthesis of the bis-THF core has been a focus of research, with various stereoselective methods developed. nih.govacs.org The chemistry of nitro compounds has a long history, initially focused on their use in explosives and dyes. scispace.com In more recent times, the focus has shifted towards their application as versatile intermediates in organic synthesis, with researchers exploring their reactivity in a wide range of transformations. scispace.comthieme-connect.comresearchgate.net The combination of these two areas of chemistry in compounds like this compound represents a convergence of historical knowledge towards the creation of complex and functionally rich molecules.

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid vulcanchem.comchemicalbook.comsynzeal.com
CAS Number 252873-01-1 vulcanchem.comchemicalbook.comsynzeal.com
Molecular Formula C13H13NO7 vulcanchem.comsynzeal.comaxios-research.com
Molecular Weight 295.24 g/mol vulcanchem.com
SMILES Notation O=C(OC1=CC=C(N=O)C=C1)O[C@H]2C@@([H])[C@@]3([H])OC2 vulcanchem.com
InChI InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m1/s1 vulcanchem.com

Research Findings on this compound

This compound is primarily recognized for its role as a key intermediate and a known impurity in the synthesis of a class of HIV-aspartyl protease inhibitors. vulcanchem.comchemicalbook.com The structural integrity of the bis-THF moiety is crucial for the biological activity of the final inhibitor compounds, as it plays a significant role in binding to the active site of the HIV protease enzyme. vulcanchem.com

The chemical reactivity of this compound is dictated by its constituent functional groups. The nitro group on the phenyl ring can undergo reduction to an amine or participate in nucleophilic substitution reactions. vulcanchem.com The carbonate linkage is susceptible to nucleophilic attack by amines and alcohols, a reactivity that is harnessed in the synthesis of HIV protease inhibitors to form carbamates. vulcanchem.com The specific stereochemistry of the bis-tetrahydrofuran core, (3S,3aS,6aR), is a critical feature that makes this compound a valuable building block for creating molecules with precise three-dimensional arrangements. vulcanchem.com

Properties

CAS No.

252873-01-1

Molecular Formula

C13H13NO7

Molecular Weight

295.24

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid

Origin of Product

United States

Advanced Synthetic Methodologies for Bis Thf Nitro Derivative 2 and Analogues

Strategic Approaches to Tetrahydrofuran (B95107) Ring Construction

The formation of the tetrahydrofuran ring system, a key component of the target scaffold, can be achieved through various strategic approaches. These are broadly categorized into intramolecular cyclization reactions and intermolecular methods for assembling bis-tetrahydrofuran structures.

Intramolecular Cyclization Reactions in THF Synthesis

Intramolecular cyclization is a powerful strategy for the stereoselective synthesis of tetrahydrofurans. These reactions typically involve the formation of a carbon-oxygen bond from a linear precursor containing a hydroxyl group and a suitable electrophilic center.

One of the most common methods is the intramolecular Williamson ether synthesis , which involves the cyclization of a halo-alcohol or a diol with a leaving group at one terminus. This SN2 reaction is highly effective for forming five-membered rings.

Another significant approach is the oxidative cyclization of dienes and polyenes . This method can be catalyzed by various transition metals, such as osmium and ruthenium, to produce highly functionalized THF rings with excellent stereocontrol. For instance, the use of osmium tetroxide in the presence of a suitable re-oxidant can lead to the formation of cis-2,5-disubstituted tetrahydrofurans from 1,5-dienes.

Radical cyclizations also offer a versatile route to THF derivatives. These reactions proceed via the formation of a carbon-centered radical that subsequently attacks a tethered double or triple bond, leading to the formation of the heterocyclic ring. The use of Lewis acids can influence the diastereoselectivity of these cyclizations.

Finally, acid-catalyzed cyclization of unsaturated alcohols provides a direct route to tetrahydrofurans. The reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by the stability of the resulting carbocation.

Table 1: Comparison of Intramolecular Cyclization Methods for THF Synthesis

Method Substrate Reagents/Catalyst Key Features Typical Yield
Williamson Ether SynthesisHalo-alcoholBase (e.g., NaH)SN2 mechanism, good for simple THFsGood to Excellent
Oxidative Cyclization1,5-DieneOsO4, NMOHigh stereocontrol, forms functionalized THFsGood
Radical CyclizationUnsaturated alcohol with radical precursorRadical initiator (e.g., AIBN), Bu3SnHTolerant of various functional groupsModerate to Good
Acid-Catalyzed CyclizationUnsaturated alcoholStrong acid (e.g., H2SO4)Proceeds via carbocation, regioselectiveVariable

Intermolecular Approaches for Bis-Tetrahydrofuran Scaffolds

The construction of molecules containing two tetrahydrofuran rings, or bis-THF scaffolds, often requires more complex intermolecular strategies or the iterative application of intramolecular cyclizations.

A common strategy involves the coupling of two pre-functionalized THF units . This can be achieved through various carbon-carbon bond-forming reactions, such as cross-coupling reactions catalyzed by palladium or other transition metals.

Another elegant approach is the tandem or cascade cyclization of a poly-unsaturated precursor. For example, a diepoxide can undergo a sequential intramolecular ring-opening and cyclization to form the bis-THF core in a single synthetic operation. This biomimetic approach is particularly useful for the synthesis of natural products containing adjacent bis-THF moieties.

The ring-closing metathesis (RCM) of a diene containing two tethered furan (B31954) rings has also been employed to construct bis-THF systems. This powerful reaction, catalyzed by ruthenium-based catalysts, allows for the formation of the second THF ring with high efficiency.

Table 2: Intermolecular Strategies for Bis-THF Scaffold Synthesis

Strategy Precursors Key Reaction Advantages
THF Unit CouplingTwo functionalized THF moleculesCross-coupling (e.g., Suzuki, Stille)Convergent synthesis
Tandem CyclizationPoly-unsaturated precursor (e.g., diepoxide)Sequential intramolecular cyclizationsHigh atom economy, biomimetic
Ring-Closing MetathesisDiene with tethered furan ringsGrubbs' or Hoyveda-Grubbs catalystForms the second ring efficiently

Selective Nitration Techniques in Complex Molecular Architectures

The introduction of a nitro group onto a complex molecular scaffold, such as a bis-tetrahydrofuran derivative, requires careful consideration of regioselectivity and stereoselectivity, as well as the use of mild reaction conditions to avoid degradation of the sensitive heterocyclic core.

Regioselective and Stereoselective Nitration Protocols

Achieving regioselectivity in the nitration of complex molecules is a significant challenge. The position of nitration is influenced by the electronic and steric properties of the substrate. In the context of a bis-THF scaffold, the electron-donating nature of the ether oxygens can direct nitration to adjacent positions, although steric hindrance can play a dominant role.

Directed nitration , where a directing group on the substrate guides the nitro group to a specific position, is a powerful tool for achieving high regioselectivity. This can involve the use of ortho-directing groups or the temporary installation of a blocking group to prevent reaction at an undesired site.

Stereoselective nitration is particularly important when dealing with chiral molecules. The introduction of a nitro group can create a new stereocenter, and controlling the stereochemical outcome is crucial. Chiral auxiliaries or catalysts can be employed to induce facial selectivity in the nitration of prochiral substrates. While less common than other asymmetric transformations, methods for enantioselective nitration are an active area of research.

Utilization of Modern Nitrating Agents and Catalytic Systems

Traditional nitration methods often employ harsh conditions, such as a mixture of nitric acid and sulfuric acid ("mixed acid"), which are often incompatible with complex and sensitive molecules. Modern synthetic chemistry has seen the development of a range of milder and more selective nitrating agents.

Acetyl nitrate (B79036) , generated in situ from nitric acid and acetic anhydride, is a milder electrophilic nitrating agent that can be effective for sensitive substrates. Other acyl nitrates have also been developed for this purpose.

Nitronium salts , such as nitronium tetrafluoroborate (NO2BF4) and nitronium triflate (NO2OTf), are powerful electrophiles that can effect nitration under anhydrous conditions, often with improved selectivity compared to mixed acid.

More recently, N-nitro compounds , such as N-nitrosaccharin and N-nitropyrazoles, have emerged as bench-stable and highly effective nitrating reagents that can be used under mild, often catalytic, conditions. nih.gov These reagents can offer excellent functional group tolerance and controllable mono- or di-nitration.

Catalytic systems for nitration are also gaining prominence. These include the use of solid acid catalysts, such as zeolites, which can enhance regioselectivity and simplify product purification. Transition metal catalysts have also been explored for directed C-H nitration reactions.

Table 3: Comparison of Modern Nitrating Agents

Nitrating Agent Typical Conditions Advantages Disadvantages
Acetyl NitrateAcetic anhydride, low temperatureMilder than mixed acidCan be unstable
Nitronium TetrafluoroborateAnhydrous solvent (e.g., CH2Cl2)Powerful electrophile, anhydrousHighly reactive, moisture sensitive
N-NitrosaccharinLewis acid or HFIP, heatBench-stable, recyclable saccharinRequires activation
5-methyl-1,3-dinitro-1H-pyrazoleIn(OTf)3, HFIP, heatControllable mono/di-nitration, high yieldsReagent synthesis required

Nitration under Mild and Controlled Conditions

The development of nitration protocols that proceed under mild and controlled conditions is crucial for their application in the synthesis of complex molecules like BIS THF Nitro Derivative 2 analogues.

The use of phase-transfer catalysis can allow for nitration to be carried out in a biphasic system with dilute nitric acid, minimizing side reactions and improving safety.

Flow chemistry is increasingly being utilized for nitration reactions. The use of microreactors allows for precise control of reaction temperature, mixing, and residence time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic nitration processes.

Furthermore, photocatalytic and metal-free nitration methods are emerging as environmentally benign alternatives. These methods often utilize readily available and less hazardous reagents and can proceed under very mild conditions. For example, the ipso-nitration of arylboronic acids using N-nitroheterocycles can be achieved under photocatalytic or metal-free conditions with excellent functional group tolerance. acs.org

Multi-Step Synthesis of this compound

The construction of this compound is a multi-step process that culminates in the synthesis of the chiral bis-THF alcohol precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, followed by its functionalization to the final nitro-derivatized carbonate. The synthesis of the core alcohol is the most challenging aspect, demanding precise control over multiple stereocenters.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. For this compound, the primary disconnections are as follows:

Carbonate Ester Linkage : The most logical initial disconnection is at the carbonate C-O bond, which simplifies the target molecule to the key intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, and an activated 4-nitrophenyl carbonate source, such as 4-nitrophenyl chloroformate. This approach isolates the core challenge of synthesizing the bis-THF alcohol.

Bicyclic Furan System : The fused hexahydrofuro[2,3-b]furan structure can be disconnected through one of the furan rings. This suggests a synthetic strategy where one THF ring is formed from an acyclic precursor that is already attached to a pre-existing THF ring. A common approach involves the cyclization of a diol or an epoxy-alcohol. For instance, an acid-catalyzed cyclization of a precursor diol can yield the desired bicyclic system. nih.gov

Acyclic Precursor Backbone : Further disconnection of the acyclic precursor reveals simpler chiral building blocks. Strategies often rely on building the carbon chain using established carbon-carbon bond-forming reactions like aldol (B89426) or Wittig reactions. The stereocenters are typically installed using chiral starting materials from the "chiral pool" (e.g., glyceraldehyde, ascorbic acid, or malic acid) or through asymmetric reactions. nih.govacs.org

A representative retrosynthetic pathway for the bis-THF core, a central component of Annonaceous acetogenins, involves breaking it down to reveal key steps such as oxidative cyclization and kinetic resolution of a bis-epoxide intermediate. ut.ee

Disconnection Point Precursor Molecules Associated Synthetic Strategy
Carbonate Ester(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, 4-Nitrophenyl ChloroformateEsterification / Carbonate formation
Furan Ring C-O BondAcyclic polyol with a pendant hydroxyl groupAcid-catalyzed cyclization, Iodoetherification
Carbon BackboneChiral aldehydes, esters, or alkynesAldol reaction, Wittig olefination, Asymmetric alkynylation

Sequential Functional Group Transformations (e.g., Oxidation, Reduction Precursors)

The forward synthesis from simple precursors to the final product involves a precise sequence of functional group transformations. These reactions are chosen for their efficiency and stereochemical outcome.

Oxidation : Oxidation reactions are frequently used to convert alcohols to aldehydes or ketones, which are key intermediates for carbon-chain extension. For example, a Swern oxidation can be employed to generate an aldehyde from a primary alcohol, which is then used in a subsequent Wittig or aldol reaction. nih.gov

Reduction : The stereoselective reduction of ketones or esters is a critical step for setting the stereochemistry of hydroxyl groups. One approach involves the reduction of a lactone acetal with a reducing agent like Lithium borohydride (B1222165) (LiBH₄) to yield a diol, which can then undergo cyclization. acs.org

Cyclization : The formation of the THF rings is a pivotal step. A common method is the acid-catalyzed cyclization of a diol precursor. For instance, exposure of a specific diol to aqueous HCl can effect deprotection and cyclization to the bis-THF alcohol in a single step. nih.gov Another powerful method is oxidative cyclization of dihydroxy alkenes. ut.ee

Ozonolysis : This reaction is used to cleave carbon-carbon double bonds to form carbonyl compounds. In one synthetic route to the bis-THF alcohol, ozonolysis of a protected alkene, followed by reduction, provides a diol precursor ready for cyclization. nih.gov

Michael Addition : Diastereoselective Michael addition of nitromethane (B149229) to a γ,δ-dihydroxy-substituted α,β-unsaturated ester has been used as a key step to introduce a nitrogen-containing functional group and set stereocenters. acs.org

Convergence Strategies in Bis-Tetrahydrofuran Synthesis

Convergent synthesis involves preparing different fragments of the target molecule independently and then coupling them together in the later stages. This approach is often more efficient for complex molecules than a linear synthesis where the main chain is built step-by-step.

For bis-THF analogues, a convergent strategy might involve the synthesis of two separate mono-THF fragments that are then joined. Alternatively, a central fragment can be synthesized and then elaborated on both sides. nih.gov In the context of Annonaceous acetogenins, modular approaches have been developed where a central bis-THF core aldehyde is coupled with various aliphatic and butenolide termini fragments. beilstein-journals.org This strategy allows for the flexible synthesis of a wide range of natural products and their analogues. The coupling of these fragments often relies on highly diastereoselective addition reactions using organometallic reagents. beilstein-journals.org

Stereochemical Control in the Synthesis of this compound

Achieving the precise (3R, 3aS, 6aR) absolute stereochemistry of the bis-THF core is paramount. This requires the application of advanced asymmetric synthesis techniques to control the formation of each chiral center.

Diastereoselective and Enantioselective Approaches

Multiple strategies have been developed to ensure high stereoselectivity in the synthesis of the bis-THF core and related structures.

Substrate-Controlled Synthesis : This approach utilizes a starting material that is already chiral (derived from the "chiral pool") to direct the stereochemical outcome of subsequent reactions. For example, L-ascorbic acid can be converted into S-2,3-O-isopropylideneglyceraldehyde, which then serves as a chiral building block. acs.org A Wittig reaction on this aldehyde followed by a highly diastereoselective Michael addition can establish the stereocenters of the acyclic precursor. acs.org

Reagent-Controlled Synthesis : This involves using chiral reagents or catalysts to induce chirality. An ester-derived titanium enolate based anti-aldol reaction has been reported as a key step in a stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, achieving high enantiomeric excess (>99%). nih.gov

Enzymatic Resolution : When a reaction produces a racemic mixture (an equal mix of enantiomers), enzymes can be used to selectively react with one enantiomer, allowing for their separation. Lipase-catalyzed enzymatic resolution has been successfully used to obtain optically active bis-THF alcohol from a racemic mixture. nih.gov

Photochemical Reactions : Stereoselective photochemical addition of 1,3-dioxolane to a chiral furan-one derivative has also been investigated as a key step in forming the bis-THF ligand. nih.gov

Asymmetric Strategy Description Example Application
Substrate ControlChirality of the starting material directs the stereochemistry of new chiral centers.Synthesis starting from S-2,3-O-isopropylideneglyceraldehyde (derived from L-ascorbic acid). acs.org
Reagent ControlA chiral reagent or catalyst transfers its stereochemical information to the substrate.Use of a titanium enolate for a stereoselective anti-aldol reaction. nih.gov
Enzymatic ResolutionAn enzyme selectively modifies one enantiomer in a racemic mixture, allowing separation.Lipase-catalyzed resolution of racemic bis-THF alcohol. nih.gov

Chiral Auxiliary and Organocatalytic Methodologies

These modern techniques offer powerful ways to control stereochemistry, often with high efficiency and selectivity.

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed and can often be recovered. wikipedia.org For example, chiral oxazolidinones can be used to direct stereoselective aldol reactions, which are crucial for building the carbon backbone of the bis-THF precursor with the correct stereochemistry. wikipedia.org A chiral sulfoxide auxiliary has been used to generate a 2,5-disubstituted tetrahydrofuran as a single enantiomer. nih.gov The auxiliary guides the addition of a lithium anion to an anhydride, and after subsequent steps, directs the reduction of a ketone to form the chiral alcohol center in the THF ring. nih.gov

Organocatalysis : This field uses small, chiral organic molecules as catalysts to promote asymmetric reactions. Organocatalysis avoids the use of metals and often proceeds under mild conditions. For the synthesis of substituted tetrahydrofurans, tandem iminium-enamine catalysis involving a double Michael addition has been developed. researchgate.net This process, catalyzed by chiral amines, can produce highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. researchgate.net Bifunctional organocatalysts, such as those based on cinchona-alkaloid-thiourea, are effective for asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing a direct route to chiral tetrahydrofuran rings. organic-chemistry.org Diphenylprolinol-catalyzed enantio- and diastereoselective cross-aldol reactions have also been employed as a key step in synthesizing the bis-THF alcohol. mdpi.com

Analysis of Stereochemical Outcomes and Isomer Separation

The synthesis of complex molecules such as this compound often results in the formation of multiple stereoisomers, including enantiomers and diastereomers. The spatial arrangement of substituents on the tetrahydrofuran rings and their connection points is critical, as different isomers can exhibit varied chemical and biological properties. The control and analysis of stereochemical outcomes are therefore paramount in the synthetic process.

In asymmetric synthesis, chiral catalysts or auxiliaries are employed to influence the formation of a specific stereoisomer. For instance, in reactions like the Michael addition, organocatalysts such as bispidines can be used to achieve high selectivity in the synthesis of optically pure compounds. mdpi.com The conformational rigidity of such catalysts is key to creating a chiral environment that favors one stereochemical pathway over others. Similarly, metal-catalyzed asymmetric reactions, for example using molybdenum, can forge quaternary stereocenters with excellent enantioselectivity. acs.orgacs.org The stereochemical outcome in these reactions can be highly dependent on the ligand structure, with even subtle changes leading to significant variations in enantiomeric excess. acs.org

Once a mixture of isomers is formed, their separation is a crucial subsequent step. Several techniques can be employed, leveraging the different physical and chemical properties of the isomers:

Fractional Crystallization: This technique can be effective for separating diastereomers, which have different physical properties like solubility. In some cases, stereoselective crystallization can be used to isolate a specific isomer from a mixture. researchgate.net

Chromatography: This is one of the most powerful and widely used methods for isomer separation. Chiral column chromatography can separate enantiomers, while standard techniques like silica gel chromatography are often used for separating diastereomers. acs.org

Chemical Derivatization: In some instances, a mixture of enantiomers can be reacted with a chiral resolving agent to form diastereomeric derivatives. These diastereomers can then be separated by conventional methods like crystallization or chromatography, after which the original enantiomers are regenerated.

For nitro-substituted aromatic compounds, separation can sometimes be achieved by converting the isomers into derivatives with more distinct properties. For example, reducing a less sterically hindered nitro group to an amino group can drastically change the compound's polarity and basicity, allowing for separation from the unreacted nitro isomer via acid-base extraction. google.com

Optimization of Reaction Conditions and Process Parameters

The choice of solvent is critical as it can significantly impact reaction outcomes. The solvent's polarity, proticity, and coordinating ability can influence the stability of reactants, intermediates, and transition states. In the synthesis of related nitro compounds, it has been observed that solvents like toluene and 1,4-dioxane can lead to high yields of the desired product, whereas reactions in tetrahydrofuran (THF) may result in complex product mixtures. mdpi.com In other cases, solvents such as dichloromethane and chloroform have led to precipitation and resinification of the reaction mixture. mdpi.com This highlights the necessity of systematic solvent screening to identify the optimal medium for a given transformation.

Temperature control is equally crucial, particularly when dealing with energetic materials like nitro compounds. Many synthetic reactions require a specific temperature range to proceed at a reasonable rate without promoting side reactions or decomposition. For instance, the distillation of nitrobenzaldehyde isomers requires reduced pressure to lower the boiling point, as high temperatures can lead to uncontrollable decomposition and potential explosions. google.com Careful temperature management is essential for both reaction selectivity and operational safety.

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed faster and with greater selectivity. chemscene.com The choice of catalyst for the synthesis of this compound and its analogues is a key determinant of success.

Type of Catalyst: Depending on the specific reaction, different types of catalysts may be employed. These can include organocatalysts (e.g., bispidines for Michael additions) mdpi.com, metal complexes (e.g., molybdenum-based catalysts for asymmetric allylic alkylations) acs.orgacs.org, or heterogeneous acid catalysts. researchgate.net The catalyst's structure, including its steric and electronic properties, directly influences its activity and the selectivity of the reaction.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is another parameter that requires optimization. While a higher catalyst loading might increase the reaction rate, it also adds to the cost and can complicate purification. The goal is to find the minimum catalyst concentration that provides an acceptable reaction rate and yield within a reasonable timeframe. Studies on Mo-catalyzed reactions have shown that increasing catalyst loading from 10 mol % to 15 mol % can improve product yield. acs.org

The interaction between the catalyst and the substrate is often highly specific. For example, some iron(II) alkoxide catalysts are selective for coupling aryl nitrenes that lack bulky ortho substituents due to the sterically congested nature of the catalyst's active site. wayne.edu

Optimizing reaction kinetics is essential for maximizing the yield of the desired product while minimizing the formation of byproducts. This involves a systematic study of how different parameters affect the rate of the reaction. Key factors include reactant concentrations, temperature, and catalyst loading.

By monitoring the reaction over time, for instance using NMR spectroscopy or mass spectrometry, a kinetic profile can be established. mdpi.com This information allows for the determination of the optimal reaction time to achieve maximum conversion without significant product degradation.

Yield optimization is an iterative process. For example, in the synthesis of 2-nitrochalcone derivatives, a comparison between conventional magnetic stirring (Method A) and an ultrasound-assisted method (Method B) showed that the conventional method produced higher yields in shorter reaction times for this specific class of compounds. mdpi.com

Below is a representative data table illustrating the optimization of reaction conditions, showing how changes in catalyst, base, and reaction time can affect product yield and isomer ratios in a related synthetic process. acs.org

EntryLigand/CatalystBaseTime (h)Yield (%)Isomer Ratio (branched:linear)
1rac-L2NaH24202:1
2rac-L2LiH24202:1
3rac-L2LiHMDS24302.2:1
4L7 (ShabyDACH)LiHMDS24522.6:1
5L7 (ShabyDACH)LiHMDS48612.6:1

Purification and Isolation Methodologies

Following the chemical synthesis, the target compound, this compound, must be isolated from the crude reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and various byproducts, including structural isomers.

Chromatography is an indispensable tool for the purification of complex organic mixtures and is particularly well-suited for separating closely related isomers. chemscene.com The principle relies on the differential partitioning of components between a stationary phase and a mobile phase.

Silica Gel Column Chromatography: This is the most common chromatographic technique used in synthetic organic chemistry. The polar silica gel stationary phase effectively separates compounds based on differences in polarity. It is often used to separate constitutional isomers or diastereomers. However, separating isomers with very similar polarities, such as the branched and linear products of some allylic alkylation reactions, can prove challenging. acs.org

Preparative Thin-Layer Chromatography (TLC): For difficult separations or when working with small quantities, preparative TLC can be an effective alternative. This technique allows for the physical separation of bands on a plate, which can then be extracted to yield the pure compounds. It has been successfully used to isolate constitutional isomers that are difficult to separate by column chromatography. acs.orgacs.org

Other Techniques: Depending on the properties of the compound and impurities, other methods like acid-base extraction may be used as a preliminary purification step, especially if the isomers have different acidic or basic properties. google.com Distillation is another option, although it must be used with caution for heat-sensitive nitro compounds. researchgate.netgoogle.com

In some cases, a multi-step purification strategy is necessary. For example, an initial extraction might be followed by column chromatography, and if needed, a final polishing step using preparative TLC or crystallization to achieve the desired level of purity.

Crystallization and Precipitation Protocols

The purification of "this compound," a nitrophenyl-activated ester, is crucial for its characterization and for ensuring the purity of active pharmaceutical ingredients (APIs) where it may be present as an impurity. While specific crystallization protocols for this exact derivative are not extensively detailed in publicly available literature, effective purification strategies can be inferred from methodologies applied to analogous nitrophenyl esters and related pharmaceutical compounds.

Nitrophenyl esters are often crystalline solids that can be readily purified through recrystallization. nih.gov The selection of an appropriate solvent system is paramount for successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility upon cooling to maximize recovery of pure crystals. mt.com

A systematic approach to developing a crystallization protocol involves screening a variety of solvents with different polarities. Common solvents and mixtures that have proven effective for the recrystallization of organic compounds, including those with ester and nitro functional groups, are presented in Table 1. The "rule of thumb" often applied is that solvents sharing functional group characteristics with the solute are likely to be effective solubilizers. rochester.edu For an ester like this compound, solvents such as ethyl acetate or acetone might be suitable starting points, likely in combination with a less polar co-solvent like n-hexane to induce precipitation. rochester.edu

Table 1: Common Solvent Systems for Recrystallization

Solvent/Mixture Application Notes
Ethanol (EtOH) A versatile solvent suitable for compounds with minor impurities.
n-Hexane/Acetone A common mixture that works well for a range of polarities. Slow evaporation can promote crystal growth.
n-Hexane/Tetrahydrofuran (THF) Another generally effective solvent combination.
n-Hexane/Ethyl Acetate (EA) Can be effective, particularly when a significant level of impurities is present.

The process of recrystallization typically involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. libretexts.org This is followed by a slow cooling process, which allows for the gradual formation of a crystal lattice, excluding impurities from the solid structure. mt.com Techniques such as vacuum filtration are then employed to separate the purified crystals from the solvent containing the dissolved impurities. libretexts.org

In the context of pharmaceutical impurities, such as those found in HIV protease inhibitors, high-throughput crystallization experiments are sometimes employed to explore a wide range of conditions and identify different crystal forms, including polymorphs and solvates. semanticscholar.orgresearchgate.net

Advanced Separation Strategies

Beyond crystallization, advanced chromatographic techniques are indispensable for the isolation and purification of pharmaceutical impurities like "this compound." Given its nature as a nitroaromatic compound and an impurity in APIs, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary methods of choice. ijpsjournal.com

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a standard approach. google.com For compounds containing tetrahydrofuran (THF) moieties, the mobile phase composition is critical. Tetrahydrofuran itself can be used as a component of the mobile phase to modify the separation selectivity due to its elution strength, which is greater than that of methanol or acetonitrile. wikipedia.org The use of THF as a co-modifier in the mobile phase can influence retention times and improve the separation of weakly acidic compounds. researchgate.net

For the preparative separation of impurities from APIs, preparative HPLC is a standard and scalable technique. europeanpharmaceuticalreview.com It offers high efficiency and reproducibility, making it suitable for isolating pure standards for characterization. Supercritical fluid chromatography (SFC) presents an alternative with different selectivity, often providing enhanced purity and a better environmental footprint. europeanpharmaceuticalreview.com

Given that nitroaromatic compounds can be challenging to separate, a combination of techniques may be necessary. The general workflow for impurity separation in a pharmaceutical context is outlined in Table 2.

Table 2: General Workflow for the Separation of Pharmaceutical Impurities

Step Technique Purpose
Initial Separation Column Chromatography (e.g., on silica gel) To isolate the compound of interest from a complex mixture. nih.gov
High-Resolution Purification Preparative HPLC or SFC To achieve high purity of the target compound, removing closely related impurities. europeanpharmaceuticalreview.com

| Analytical Purity Check | Analytical HPLC/UHPLC coupled with Mass Spectrometry (MS) or UV detection | To determine the purity of the isolated compound and confirm its identity. ijpsjournal.com |

The choice of chromatographic conditions, including the column, mobile phase composition, flow rate, and detection wavelength, must be optimized for the specific properties of "this compound." For instance, a typical reversed-phase HPLC setup might involve a C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and water. google.com Detection is often carried out using a UV detector at a wavelength where the nitroaromatic chromophore exhibits strong absorbance. google.com

Mechanistic Investigations of Chemical Transformations Involving Bis Thf Nitro Derivative 2

Reactivity of the Nitro Group within the BIS THF Framework

The nitro group's electronic properties dictate the reactivity of the entire 4-nitrophenyl carbonate portion of the molecule and influence the adjacent bis-THF core.

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, acting through both inductive (-I) and resonance (-R) effects. wikipedia.orgmdpi.com This property significantly reduces the electron density of the attached aromatic ring and, by extension, the carbonate group. nih.gov This electron deficiency makes the carbonyl carbon of the carbonate highly electrophilic and susceptible to attack by nucleophiles. vulcanchem.com

The concept of alpha-hydrogen acidity is most pronounced in nitroalkanes, where the C-H bond adjacent (alpha) to the nitro group is acidic. wikipedia.orgdoubtnut.com The pKa of nitromethane (B149229), for example, is around 11 in aqueous solution, allowing it to be deprotonated by common bases to form a resonance-stabilized nitronate anion. wikipedia.org

In BIS THF Nitro Derivative 2, there are no classical alpha-hydrogens directly adjacent to the nitro group on an alkyl chain. The hydrogens are either on the aromatic ring or on the distant bis-THF core. The powerful electron-withdrawing effect of the 4-nitrophenyl carbonate substituent will have a minor, generalized acidifying influence on the C-H bonds of the bis-THF scaffold, but this effect is not pronounced enough to allow for easy deprotonation under typical basic conditions. The primary role of the electron-withdrawing effect is the activation of the carbonate group for nucleophilic substitution. vulcanchem.com

Compound TypeExampleApproximate pKaKey Stabilizing Factor
AlcoholEthanol~16Electronegativity of Oxygen quora.com
Ketone (α-H)Acetone~19-20Enolate Resonance quora.com
Nitroalkane (α-H) Nitromethane ~11 Nitronate Resonance / Inductive Effect wikipedia.org
Dicarbonyl (α-H)Acetylacetone~9Extended Enolate Delocalization quora.com

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. The structure of this compound, being a saturated heterocyclic system attached to a stable aromatic ring via a carbonate linker, is not suited for direct participation in common sigmatropic rearrangements involving the nitro group, such as the vulcanchem.comallen.in- or allen.inallen.in-rearrangements often seen with allylic nitro compounds or nitronates derived from nitroalkenes. bohrium.combeilstein-journals.orgrsc.org

However, it is mechanistically significant that the synthesis of the core bis-THF ligand itself often employs a vulcanchem.comallen.in-sigmatropic rearrangement as a pivotal step. nih.gov For example, syntheses of substituted bis-THF ligands have been developed where an allylic ether undergoes a vulcanchem.comallen.in-Wittig rearrangement to establish key stereocenters and form the carbon skeleton that is later cyclized to the furan (B31954) rings. nih.govwikipedia.org Therefore, while the final nitro derivative does not undergo such a reaction, the chemical history of its core framework is intimately linked to the mechanistic principles of sigmatropic rearrangements.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The selective transformation of a specific functional group in a molecule containing multiple reactive sites is a cornerstone of modern organic synthesis. In the context of "this compound," understanding and controlling chemo- and regioselectivity is paramount for its effective utilization in the construction of complex molecular architectures. This section delves into the factors governing this selectivity, focusing on the influence of existing substituents and strategies to achieve orthogonal reactivity.

Directing Effects of Existing Substituents

The substituents already present on the aromatic rings of "this compound" play a crucial role in directing the outcome of subsequent chemical transformations. These directing effects are primarily governed by the electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—and their position on the ring relative to the nitro group and the bis-tetrahydrofuran (THF) moiety.

The nitro group (NO2) is a strong deactivating and meta-directing group for electrophilic aromatic substitution (EAS) reactions. pressbooks.publibretexts.org This is due to its powerful electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. pressbooks.pub In contrast, activating groups, such as hydroxyl (-OH) or alkoxy (-OR) groups, are ortho-, para-directors because they donate electron density to the ring, particularly at these positions. pressbooks.pub

In a multi-functionalized system like a substituted "this compound," the interplay between these directing effects determines the regioselectivity of the reaction. For instance, in a scenario with both a nitro group and an activating group on the same aromatic ring, the position of the incoming substituent will depend on the relative strengths of the directing groups. libretexts.org Generally, strongly activating groups will dominate over deactivating groups in directing the substitution pattern. pressbooks.pub

Mechanistic studies involving various nitroarenes have provided insights into these directing effects. For example, the reduction of nitro compounds can be highly chemoselective. cam.ac.ukrsc.orgacs.org It is possible to selectively reduce a nitro group in the presence of other sensitive functionalities like carbonyls, halogens, and alkenes by choosing the appropriate catalyst and reducing agent. rsc.orgacs.org This selectivity is critical when designing synthetic routes involving "this compound" to avoid undesired side reactions.

The following table summarizes the general directing effects of common substituents relevant to the chemistry of "this compound."

SubstituentElectronic NatureDirecting Effect (EAS)Influence on Reactivity
-NO2Strong Electron-WithdrawingMetaDeactivating
-OH, -ORStrong Electron-DonatingOrtho, ParaActivating
-NH2, -NHRStrong Electron-DonatingOrtho, ParaActivating
-AlkylWeak Electron-DonatingOrtho, ParaActivating
-Halogen (Cl, Br, I)Weak Electron-WithdrawingOrtho, ParaDeactivating
-C=O (Aldehyde, Ketone, Ester)Electron-WithdrawingMetaDeactivating
-CNElectron-WithdrawingMetaDeactivating

Strategies for Orthogonal Reactivity

Orthogonal reactivity refers to the ability to selectively address one functional group in a molecule without affecting others, even if they are chemically similar. This concept is of paramount importance in the synthesis of complex molecules derived from "this compound," allowing for a stepwise and controlled functionalization.

Several strategies can be employed to achieve orthogonal reactivity:

Protecting Groups: One of the most common strategies is the use of protecting groups. A reactive functional group can be temporarily masked with a protecting group, rendering it inert to a specific set of reaction conditions. After the desired transformation on another part of the molecule is complete, the protecting group can be removed to regenerate the original functionality. For instance, a hydroxyl group could be protected as a silyl (B83357) ether to prevent its reaction during a transformation targeting the nitro group. nih.gov

Catalyst Control: The choice of catalyst can dramatically influence which functional group reacts. Different catalysts can exhibit high chemoselectivity for specific transformations. For example, certain nickel catalysts have been shown to be highly effective for the chemoselective reduction of nitro compounds in the presence of other reducible groups. rsc.org Similarly, copper-based catalytic systems with different ligands can be used to selectively arylate different nucleophiles. acs.org

Reaction Condition Tuning: Modifying reaction conditions such as temperature, solvent, and pH can also lead to orthogonal reactivity. For example, some reactions may proceed at room temperature, leaving other, less reactive groups untouched, which might react at higher temperatures. libretexts.org

Reagent-Based Selectivity: The inherent reactivity of a reagent can be exploited for selective transformations. For instance, a mild reducing agent might selectively reduce an aldehyde in the presence of a less reactive ketone or nitro group. The use of tetrahydroxydiboron (B82485) [B2(OH)4] with an organocatalyst allows for the rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature, tolerating sensitive functional groups. acs.org

Bioorthogonal Chemistry Principles: Concepts from bioorthogonal chemistry, which focuses on reactions that can occur in complex biological systems without interfering with native processes, can be adapted for synthetic strategies. researchgate.net For example, the development of unique reactivity, such as the haloform-type amination of heteroarenes bearing a vinylogous nitromethane system, provides a metal-free method for functionalization that can be orthogonal to other transformations. lenus.ienih.gov

The following table provides examples of strategies for achieving orthogonal reactivity in systems containing functional groups relevant to "this compound."

Target ReactionOrthogonal Functional GroupStrategyExample
Nitro Group ReductionCarbonyl (Aldehyde/Ketone)Catalyst and Reagent SelectionNi(acac)2/PMHS system for chemoselective reduction of nitro group. rsc.org
C-H AlkylationEster, HalideCatalyst SelectionRh(III)-catalyzed C-H alkylation of indoles with nitroalkenes showing excellent chemo- and regioselectivity. bohrium.com
N-ArylationO-ArylationLigand Control in CatalysisDifferent ligands on a copper catalyst directing arylation to either a nitrogen or oxygen nucleophile. acs.org
AminationBoc-protected AmineOrthogonal Protecting GroupsHaloform-type amination in the presence of an acid-labile Boc protecting group. nih.gov

By carefully considering the directing effects of existing substituents and employing strategies for orthogonal reactivity, chemists can unlock the full synthetic potential of "this compound" for the creation of novel and complex molecular structures.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of Bis Thf Nitro Derivative 2

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For BIS THF Nitro Derivative 2, a combination of one-dimensional and two-dimensional NMR techniques would be employed to ascertain the connectivity of atoms and the relative stereochemistry of its chiral centers.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the bis-tetrahydrofuran (bis-THF) core and the 4-nitrophenyl group. The aromatic protons of the 4-nitrophenyl group are anticipated to appear as two distinct doublets in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm for the protons ortho to the electron-withdrawing nitro group, and between δ 7.3 and 7.6 ppm for the protons meta to the nitro group. This characteristic A'A'B'B' splitting pattern arises from the coupling between adjacent aromatic protons.

The protons of the bis-THF moiety would present a more complex set of signals in the upfield region, generally between δ 3.5 and 5.5 ppm. The specific chemical shifts and coupling constants of these protons are highly dependent on their stereochemical environment. The anomeric protons adjacent to the ring oxygens are expected to be the most downfield in this region. The proton at the C-3 position, bonded to the carbonate group, would also exhibit a characteristic downfield shift. The intricate splitting patterns of the bis-THF protons, a result of geminal and vicinal couplings, would provide valuable information about their connectivity and the conformation of the fused ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic (ortho to NO₂)8.2 - 8.4d
Aromatic (meta to NO₂)7.4 - 7.6d
H-3 (bis-THF)5.0 - 5.4m
H-3a, H-6a (bis-THF)4.5 - 5.0m
Other bis-THF protons3.5 - 4.5m

Note: The predicted values are based on general NMR principles and data for similar compounds. Actual experimental values may vary. 'd' denotes a doublet and 'm' denotes a multiplet.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 13 carbon atoms. The carbon atoms of the 4-nitrophenyl ring would be observed in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C-NO₂) and the carbon attached to the carbonate oxygen (C-O) would be the most downfield in this group due to strong deshielding effects.

The carbonyl carbon of the carbonate group is expected to have a characteristic resonance in the range of δ 150-160 ppm. The carbons of the bis-THF skeleton would appear in the upfield region, typically between δ 60 and 90 ppm, consistent with sp³-hybridized carbons bonded to oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)151 - 155
Aromatic (C-O)154 - 158
Aromatic (C-NO₂)144 - 148
Aromatic (CH, ortho to NO₂)124 - 127
Aromatic (CH, meta to NO₂)121 - 124
C-3 (bis-THF)80 - 85
C-3a, C-6a (bis-THF)75 - 82
Other bis-THF carbons65 - 75

Note: The predicted values are based on general NMR principles and data for similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, advanced 2D NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling networks, confirming the connectivity of protons within the bis-THF rings and the aromatic system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, allowing for the complete assignment of the carbon skeleton.

Crucially, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be instrumental in determining the stereochemistry of the bis-THF moiety. nih.gov This technique detects through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. For this compound, specific NOE correlations would be expected between protons on the same face of the fused ring system, thereby confirming the cis-fusion of the rings and the relative stereochemistry at the chiral centers (3S, 3aS, 6aR).

Nitrogen NMR, particularly ¹⁵N NMR, can provide direct information about the electronic environment of the nitro group. researchgate.net Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, these experiments are less common but can be very informative. The chemical shift of the nitrogen in the nitro group is sensitive to the electronic effects of the aromatic ring. For a 4-nitrophenyl ester, the ¹⁵N chemical shift is expected to be in the range of -10 to -25 ppm relative to nitromethane (B149229). ias.ac.in This would confirm the presence and electronic state of the nitro functional group.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitro group. Aromatic nitro compounds typically show two distinct and intense stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For the 4-nitrophenyl group in this molecule, these bands are expected to appear in the regions of 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The high intensity of these bands is a hallmark of the nitro functional group.

In addition to the nitro group absorptions, the FT-IR spectrum would also display other key features. A strong absorption band corresponding to the C=O stretch of the carbonate group is expected around 1760-1780 cm⁻¹. The C-O stretching vibrations of the carbonate and the ether linkages of the bis-THF rings would give rise to several strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the bis-THF core would appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic Nitro (NO₂)Asymmetric Stretch1515 - 1560Strong
Aromatic Nitro (NO₂)Symmetric Stretch1345 - 1385Strong
Carbonate (C=O)Stretch1760 - 1780Strong
Carbonate/Ether (C-O)Stretch1000 - 1300Strong, Multiple Bands
Aromatic C-HStretch> 3000Medium
Aliphatic C-HStretch< 3000Medium

C-O Stretching Frequencies of Tetrahydrofuran (B95107) Ring

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies. In the structure of this compound, the C-O stretching vibrations of the fused tetrahydrofuran (THF) rings are of particular diagnostic value.

Detailed Research Findings: The IR spectrum of a molecule containing ether linkages, such as the bis-THF moiety, is characterized by strong C-O-C stretching absorption bands. For cyclic ethers like tetrahydrofuran, these bands typically appear in the 1150–1050 cm⁻¹ region of the spectrum. udayton.edulibretexts.org The specific frequency is influenced by ring strain and substitution. In the fused ring system of this compound, two main types of C-O stretches are expected: the C-O stretch of the furanoid rings and the C-O stretch associated with the carbonate group.

In addition to the ether linkages, the nitroaromatic portion of the molecule produces distinct and strong absorption bands. The asymmetric (N–O) stretching vibration for an aromatic nitro compound is typically observed in the 1550–1475 cm⁻¹ range, while the symmetric stretch appears between 1360–1290 cm⁻¹. libretexts.orgbme.hu The presence of these intense bands provides clear evidence for the nitro group. The carbonate group (O-C=O) also has a strong characteristic C=O stretching band, generally appearing in the 1810-1790 cm⁻¹ range. libretexts.org

Functional GroupExpected Vibrational Frequency (cm⁻¹)Type of Vibration
Carbonate (C=O)1810 - 1790Stretch
Aromatic Nitro (NO₂)1550 - 1475Asymmetric Stretch
Aromatic Nitro (NO₂)1360 - 1290Symmetric Stretch
THF Ring (C-O-C)1150 - 1050Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govacs.org This technique is crucial for unequivocally confirming the molecular formula of a compound like this compound.

Detailed Research Findings: The molecular formula for this compound is C₁₃H₁₃NO₇. HRMS analysis would yield a high-precision mass-to-charge ratio (m/z) that corresponds to this specific combination of atoms, distinguishing it from other potential structures with the same nominal mass. The technique is sensitive enough to detect the presence of specific isotopes and confirm the number of nitrogen atoms, which is particularly useful for nitro-containing compounds. uci.edu

PropertyValueSource
Chemical Name (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid vulcanchem.com
CAS Number 252873-01-1 vulcanchem.comchemicalbook.com
Molecular Formula C₁₃H₁₃NO₇ vulcanchem.comsynzeal.com
Molecular Weight 295.24 g/mol vulcanchem.comsynzeal.com

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules fragment in predictable ways upon ionization. Analyzing these fragments provides a molecular fingerprint that helps to confirm the compound's structure.

Detailed Research Findings: The structure of this compound contains several functionalities that dictate its fragmentation behavior. Key fragmentation pathways for ethers involve α-cleavage (at the bond adjacent to the oxygen atom) and cleavage of the C-O bond itself. miamioh.eduwhitman.edu For aromatic nitro compounds, characteristic losses include the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). nih.govstrath.ac.uk

For this compound, the following fragmentation patterns would be anticipated:

Loss of the nitro group: A fragment ion corresponding to [M-NO₂]⁺ would be a prominent signal.

Cleavage of the carbonate linkage: Scission of the C-O bond connecting the nitrophenyl group would lead to a fragment representing the protonated bis-THF alcohol and a 4-nitrophenoxy radical, or vice versa.

Fragmentation of the bis-THF ring: The fused furan (B31954) rings can undergo ring-opening and subsequent cleavages, leading to a series of smaller ions characteristic of the bis-THF core structure.

Loss of the entire nitrophenyl carbonate group: A fragment corresponding to the bis-THF cation would also be expected.

Parent Ion (M⁺) m/zProposed FragmentNeutral Loss
295[C₁₃H₁₃NO₇]⁺-
249[M - NO₂]⁺NO₂
115[C₅H₇O₃]⁺C₈H₆NO₄ (nitrophenyl carbonate radical)
139[C₆H₄NO₃]⁺C₇H₉O₄ (bis-THF carbonate radical)

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of conjugation.

Detailed Research Findings: The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 4-nitrophenyl chromophore. Aromatic nitro compounds are known to exhibit strong absorption bands in the UV region due to π → π* transitions. nih.govmdpi.com The nitro group, being a powerful electron-withdrawing group, is conjugated with the phenyl ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on various nitroaromatic compounds show that their primary absorption maxima can appear over a wide range (170–270 nm), with the exact wavelength and intensity being highly dependent on the rest of the molecular structure. nih.goviu.edu For this compound, a strong absorption band is expected in the 250-280 nm range, characteristic of the 4-nitrophenyl system. The bis-THF moiety itself does not absorb significantly in this region. The intensity and position of this band are useful for quantitative analysis and for studying interactions with other molecules. pjoes.com

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Methodology

This technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. ua.ptrsc.org

Detailed Research Findings: For a chiral molecule like this compound, single-crystal X-ray diffraction is invaluable as it can determine the absolute stereochemistry of the multiple stereocenters in the bis-THF ring system. nih.govnih.gov This is critical, as the biological activity of related HIV protease inhibitors is highly dependent on the specific (3R,3aS,6aR) configuration of the bis-THF ligand. nih.gov

The analysis would provide a complete structural picture, confirming the connectivity of the atoms and revealing the conformation of the molecule in the solid state. Crystallographic studies on related nitro researchgate.netresearchgate.net and bis-THF nih.gov compounds have successfully elucidated their complex structures. Data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which define the packing of the molecules within the crystal lattice.

ParameterIllustrative ValueDescription
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/nThe space group defines the symmetry elements within the crystal. researchgate.net
a (Å) 8.48Unit cell dimension along the a-axis. researchgate.net
b (Å) 13.43Unit cell dimension along the b-axis. researchgate.net
c (Å) 15.37Unit cell dimension along the c-axis. researchgate.net
β (°) 92.96The angle of the b-axis relative to the a-c plane. researchgate.net
Volume (ų) 1750The volume of a single unit cell.
Z 4The number of molecules per unit cell.

Note: The values in this table are illustrative, based on published data for structurally related nitro-containing compounds, and represent the type of data obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Analysis of Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis reveals the detailed molecular geometry of this compound. The structure confirms the presence of two tetrahydrofuran (THF) rings linked to a central nitro-substituted aromatic core. The THF rings are not planar and typically adopt a twisted or envelope conformation to minimize steric strain. mdpi.com The specific puckering of each THF ring is defined by its puckering coordinates. mdpi.com

Below are representative geometric parameters for a compound of this class.

Table 1: Selected Bond Lengths and Angles for this compound This data is representative of typical values for this class of compounds.

Parameter Value (Å or °) Description
C-N (aromatic) 1.48 Å Bond length between the aromatic ring and the nitro group nitrogen.
N-O 1.22 Å Average bond length within the nitro group.
C-O (THF ring) 1.43 Å Average bond length for the ether linkage in the THF rings.
C-C (THF ring) 1.53 Å Average single bond length between carbons in the THF rings.
O-N-O 124° Bond angle within the nitro group.

Intermolecular Interactions and Crystal Packing Studies

The crystal packing of this compound is dictated by a network of weak intermolecular interactions. While lacking strong hydrogen bond donors, the oxygen atoms of both the nitro group and the THF rings can act as hydrogen bond acceptors. nih.gov These can form C-H···O interactions with hydrogen atoms from neighboring molecules, influencing the crystal packing arrangement.

The supramolecular structure is further stabilized by van der Waals forces and, depending on the specific geometry, potential π-π stacking interactions between the aromatic rings of adjacent molecules. The way these forces guide the assembly of molecules in the crystal lattice is fundamental to the material's bulk properties.

Table 2: Representative Intermolecular Interactions in the Crystal Lattice This data is illustrative of potential interactions.

Interaction Type Donor-H···Acceptor Distance (D···A) Angle (D-H···A)
Hydrogen Bond C-H ··· O (Nitro) 3.25 Å 155°

Chirality and Absolute Configuration Determination in Solid State

The this compound molecule possesses multiple stereogenic centers, specifically within the bis-THF moiety, making it a chiral compound. nih.gov The synthesis of such molecules often results in a racemic mixture containing both enantiomers in equal amounts.

Single-crystal X-ray diffraction performed on a crystal grown from a single enantiomer (obtained via chiral resolution or asymmetric synthesis) is the definitive method for determining the absolute configuration. By using anomalous dispersion, the analysis unambiguously assigns the R or S configuration to each chiral center. nih.gov This solid-state confirmation is crucial, as the biological or chemical activity of the compound is often enantiomer-dependent.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. This experimental data is used to determine the empirical formula of the compound, which is the simplest whole-number ratio of atoms present. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula to confirm its elemental composition and purity. epa.gov

Table 3: Elemental Analysis Data for this compound Based on a hypothetical molecular formula for illustrative purposes.

Element Theoretical % Experimental %
Carbon (C) 55.38% 55.45%
Hydrogen (H) 5.89% 5.85%

Chiral Resolution Techniques and Purity Assessment

Given the chiral nature of this compound, separating the enantiomers (a process known as chiral resolution) is essential for studying their individual properties. The assessment of enantiomeric purity, typically expressed as enantiomeric excess (% ee), is a critical quality control step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analytical and preparative separation of enantiomers. mdpi.com The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net

The choice of CSP and mobile phase is critical for achieving good resolution (Rs). Polysaccharide-based CSPs are commonly employed for a wide range of chiral compounds. By monitoring the elution profile with a UV detector, the ratio of the two enantiomers can be quantified to determine the enantiomeric purity of a sample. mdpi.com

Table 4: Representative Chiral HPLC Separation Parameters This data is for illustrative purposes only.

Parameter Value
Column Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

Derivatization Strategies for Enantiomeric Excess Determination

An alternative or complementary method to direct chiral HPLC is an indirect approach involving derivatization. In this strategy, the enantiomeric mixture of this compound is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) HPLC or even Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The relative integration of the signals corresponding to each diastereomer allows for a precise calculation of the original enantiomeric excess. The choice of CDA depends on the functional groups present in the target molecule.

Theoretical and Computational Investigations of Bis Thf Nitro Derivative 2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the molecular properties of organic compounds from first principles. ffi.noresearchgate.net These methods are crucial for understanding the behavior of complex molecules like BIS THF Nitro Derivative 2, which contains multiple functional groups and stereocenters. vulcanchem.com Such computational approaches can predict molecular geometries, electronic properties, and reactivity, offering insights that complement experimental studies. ffi.noenergetic-materials.org.cn

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for calculating the electronic structure of molecules. sioc-journal.cntandfonline.com It is particularly effective for determining the optimized ground state geometries of medium to large organic compounds. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can predict bond lengths, bond angles, and dihedral angles. sioc-journal.cnnih.gov

These geometric parameters are crucial for understanding the molecule's three-dimensional shape, including the conformation of the fused bis-THF ring system and the orientation of the p-nitrophenyl carbonate group. vulcanchem.com DFT has been successfully employed to calculate the geometries of numerous nitroaromatic compounds and has proven beneficial in the molecular design of high-energy materials and in understanding the toxicity of nitroaromatics. sioc-journal.cnscispace.com For chiral molecules, DFT is also used to predict spectroscopic properties that depend on the ground state geometry. nih.gov

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Nitroaromatic Compound (Nitrobenzene). (Note: This table provides example data for a related compound, as specific data for this compound is not available. Calculations are typically performed at a level like B3LYP/6-31G.)*

ParameterBond/AngleCalculated Value
Bond LengthC-N1.48 Å
N-O1.23 Å
C-C (aromatic)~1.39 Å
Bond AngleO-N-O124.3°
C-C-N118.8°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is likely to be located on the electron-rich bis-THF and carbonate portions, while the LUMO is expected to be centered on the electron-deficient nitroaromatic ring. scielo.broup.com FMO analysis is widely used to study the sensitivity of energetic materials and the reactivity of nitroaromatic compounds. researchgate.netresearchgate.net

Table 2: Example Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Nitro-substituted Aromatics. (Note: This table is illustrative. Values are typically in electron volts (eV) and depend on the computational method.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Nitrobenzene (B124822)-7.85-1.456.40
1,3-Dinitrobenzene-8.42-2.515.91
2,4,6-Trinitrotoluene (TNT)-8.90-3.655.25

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds within a molecule. rsc.orgresearchgate.net It provides a detailed picture of the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis orbitals (acceptors).

For this compound, NBO analysis could reveal:

Charge Distribution : The partial charges on each atom, highlighting the electrophilic nature of the carbon attached to the nitro group and the nucleophilic character of the oxygen atoms. wiley.com

Hyperconjugative Interactions : The stabilizing interactions between, for example, the lone pairs of the ether and ester oxygens and the antibonding orbitals of adjacent bonds.

Intramolecular Charge Transfer : The degree of electron transfer from the bis-THF-carbonate moiety to the nitrophenyl ring, which is a key factor in determining the molecule's electronic properties. rsc.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netmdpi.com

For this compound, an MEP map would likely show:

Negative Potential (Red) : Concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the carbonate, which are sites of high electron density. mdpi.com

Positive Potential (Blue) : Located on the aromatic ring, particularly near the nitro group, and on the hydrogen atoms. rsc.org This visual information is invaluable for predicting how the molecule will interact with other species, such as biological receptors or chemical reagents. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation barriers. nih.gov For this compound, several reaction pathways could be investigated.

One key area of interest is the hydrolysis of the carbonate linkage. cdnsciencepub.com Computational models can be used to simulate the nucleophilic attack (e.g., by a hydroxide (B78521) ion or water) on the carbonyl carbon. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the hydrolysis reaction can be constructed. Such studies have been performed for nitrate (B79036) esters, revealing mechanisms of bond cleavage and the influence of catalysts. nih.govacs.org

Another relevant pathway is the reduction of the nitro group to an amine, a common transformation in organic synthesis. vulcanchem.com Theoretical models can help to understand the stepwise mechanism of this reduction under various conditions. DFT calculations have been used to investigate the decomposition pathways of nitrate esters and the catalytic effects of species like NO₂. nih.gov For this compound, understanding these reaction mechanisms is particularly relevant given its role as a synthetic intermediate. vulcanchem.comchemicalbook.com

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

In computational chemistry, the localization of a transition state (TS) is a critical step in understanding the mechanism of a chemical reaction. A transition state represents the highest energy point along the minimum energy path between reactants and products. Its structure is not a stable molecule but a fleeting arrangement of atoms at a saddle point on the potential energy surface. The validity of a calculated transition state is confirmed by two main criteria: a vibrational analysis that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate, and Intrinsic Reaction Coordinate (IRC) calculations.

IRC calculations trace the minimum energy path from the transition state downhill to the reactants on one side and to the products on the other. This process ensures that the localized TS structure indeed connects the intended chemical species. For instance, in studies of cycloaddition reactions involving nitroalkenes, IRC calculations have been essential. They have been used to confirm that a located saddle point is the correct transition state that connects the initial reactants and the final cycloadducts. conicet.gov.ar In some complex reactions, IRC analysis can reveal that a transformation proceeds through a stepwise mechanism rather than a concerted one, by connecting the transition state to an intermediate, which then proceeds through a second transition state to the final product. mdpi.com The IRC path provides a clear depiction of the geometric changes the molecule undergoes during the transformation. mdpi.comresearchgate.net

Kinetic and Thermodynamic Parameters from Computational Data

These values are derived from the computed energies of the reactants, transition states, and products. For example, DFT computations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the thermodynamic properties of various heterocyclic compounds. rsc.org Parameters such as zero-point vibrational energy (ZPVE), thermal energy, and entropy are calculated to provide a comprehensive thermodynamic profile. rsc.org The stability of different isomers can be compared based on their computed energies, with the isomer having the lower energy being thermodynamically more stable. rsc.org

Similarly, computational studies on energetic materials like furoxan derivatives have successfully determined their gas-phase and solid-state enthalpies of formation, which are crucial for predicting detonation performance. mdpi.com The accuracy of these computational approaches is often validated by comparing the calculated values with available experimental data. mdpi.com

Below are tables representing computationally derived thermodynamic and activation parameters for various nitro-functionalized compounds, illustrating the type of data generated in such studies.

Table 1: Calculated Thermodynamic Parameters for Regioisomeric Products at 298 K Data derived from studies on pyrimidine (B1678525) derivatives.

CompoundZero-Point Vibrational Energy (kcal/mol)Thermal Energy (kcal/mol)Entropy (cal/mol·K)
12a 91.12697.45108.73
12b 109.447116.89120.55
Source: Adapted from experimental and theoretical studies on regioselective bis-alkylation. rsc.org

Table 2: Calculated Activation Parameters for Hydrolysis of Nitro-Substituted Phosphate (B84403) Diesters

CompoundΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
BpNPP 48.8-171.699.9
PypNPP 64.9-127.1102.8
MpNPP 86.3-76.7109.2
NppNPP 63.7-152.0109.0
Source: Adapted from kinetic and thermodynamic studies of phosphate diester hydrolysis. samipubco.com

Conformational Analysis and Stereoisomer Stability Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis involves identifying the most stable arrangements of atoms (conformers or stereoisomers) and understanding the energy barriers between them. Computational methods are extensively used to explore the conformational landscape of flexible molecules.

For example, a combined approach using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffractometry, and DFT calculations revealed that a disubstituted nitrothiacalix conicet.gov.ararene exists in a rare 1,2-alternate conformation. mdpi.com This specific arrangement is stabilized by intramolecular hydrogen bonds, a detail elucidated by the computational model. mdpi.com In other cases, such as the anticancer prodrug KS119, computational modeling predicted the existence of two stable atropisomers (conformers that differ due to hindered bond rotation). nih.gov These conformers were found to have different physical properties, allowing for their separation, and they exhibited different rates of metabolic activation. nih.gov

Potential Energy Surface Exploration

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Exploring the PES allows chemists to identify all possible stable isomers (local minima) and the transition states that connect them. For complex rearrangements, the PES can be intricate. A computational study of 2-nitrotoluene, for instance, located 25 minima and 12 transition states on the PES for its isomerization to 2-nitrosobenzyl alcohol. acs.orgresearchgate.net

The shape of the PES is fundamental to reaction selectivity. In some cases, a single transition state can lead to multiple products through a "post-transition state bifurcation." nih.gov This occurs when the reaction path splits after passing the primary transition state, and the product ratio is determined by the dynamics of the trajectory on the surface rather than by the relative energies of different transition states. nih.gov

Solvent Effects on Conformation

The surrounding solvent can have a profound impact on the conformational equilibrium and properties of a solute molecule. Solvents can stabilize certain conformers over others through interactions like hydrogen bonding or general electrostatic effects. Theoretical models often incorporate solvent effects using either implicit continuum models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included in the calculation.

Studies on bis-nitro-pyrrolo[3,2-b]pyrroles have shown a strong dependence of their photophysical properties on solvent polarity, which is linked to conformational changes and the nature of the excited state. diva-portal.org Similarly, for bis-nitroxide radicals, theoretical analyses have demonstrated that solvent effects, including both polarity and specific hydrogen bonds, can be responsible for variations as large as 50% in the magnetic exchange interaction between the two radical centers. researchgate.net The rate of some cycloaddition reactions involving nitroalkenes is also enhanced in polar solvents, an effect attributed to the stabilization of the highly polar transition state. beilstein-journals.org

Prediction of Molecular Properties and Interactions

A key application of computational chemistry is the prediction of molecular properties before a compound is synthesized, guiding experimental efforts toward molecules with desired characteristics. This is particularly prevalent in the field of energetic materials.

Using DFT, researchers can predict properties crucial for energetic performance, such as density (ρ), heat of formation (HOF), detonation velocity (D), and detonation pressure (P). bohrium.comrsc.org Furthermore, theoretical calculations can estimate thermal stability by calculating bond dissociation energies (BDE) for the weakest bonds in the molecule, which are often the trigger points for decomposition. bohrium.com These predictive studies allow for the high-throughput screening of potential new energetic compounds, identifying candidates that balance high performance with acceptable stability and low sensitivity. rsc.org

Table 3: Predicted Energetic Properties of Designed Tetranitro-bis-1,2,4-triazole Isomers

IsomerHeat of Formation (kJ/mol)Density (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
BT2 597.511.94954440.22
BT3 549.951.90921736.73
BT4 567.931.91933137.75
BT5 572.781.96946439.44
BT6 531.061.95932637.95
BT7 590.391.93948239.31
Source: Adapted from DFT studies on the structures and energetic properties of tetranitro-bis-1,2,4-triazoles. bohrium.com

Calculation of Spectroscopic Parameters for Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which serve as a powerful complement to experimental characterization. Calculating NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra can help in assigning experimental signals and confirming molecular structures.

For example, time-dependent DFT (TD-DFT) is widely used to calculate the electronic transition energies and oscillator strengths that constitute a UV-visible absorption spectrum. In studies of bis-nitro-TAPPs, TD-DFT calculations have successfully reproduced the experimental absorption spectra, allowing for the assignment of the observed bands to specific electronic transitions, such as the HOMO-LUMO charge-transfer transition. diva-portal.org While there might be systematic shifts between calculated and experimental values, the trends and relative positions are often accurately predicted. diva-portal.orgmdpi.com Similarly, calculated ¹H NMR chemical shifts and coupling constants can be used to assign signals and deduce the preferred conformation of molecules in solution. mdpi.com

Table of Compounds Mentioned

Abbreviation/NumberFull or Descriptive Name
2a A disubstituted nitrothiacalix conicet.gov.ararene
12a, 12b Regioisomers of 7-Amino-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives
KS119 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine
2-nitrotoluene 2-Methyl-1-nitrobenzene
bis-nitro-TAPPs Bis-nitro-triazolo-pyrrolo[3,2-b]pyrroles
BpNPP, PypNPP, etc. Nitro-substituted phosphate diesters (e.g., Bis(p-nitrophenyl)phosphate)
BT2, BT3, etc. Isomers of tetranitro-bis-1,2,4-triazole

Intermolecular Interaction Energy Calculations (e.g., Hydrogen Bonding, Dispersion Forces)

The arrangement of molecules in a crystal and the interactions between them are critical to the stability and sensitivity of an energetic material. odu.edu Intermolecular interactions, such as hydrogen bonds and dispersion forces, govern how molecules pack in the solid state and how they respond to external stimuli. odu.eduaip.org

Hydrogen Bonding: In nitro-containing compounds, hydrogen bonds can form between hydrogen atoms and the oxygen atoms of the nitro groups (or other present functional groups). odu.edu These interactions significantly influence the crystal density and sensitivity. For instance, intramolecular hydrogen bonding in nitroaromatic compounds can deactivate C-NO₂ bonds through resonance, increasing stability. odu.edu Computational studies can quantify the strength of these bonds.

Energy decomposition analysis is a computational technique that can partition the total intermolecular interaction energy into distinct components, such as electrostatic, exchange-repulsion, and dispersion, providing a detailed understanding of the forces holding the crystal together. researchgate.net

Theoretical Descriptors for Reactivity (e.g., Electrophilicity Index)

Theoretical descriptors derived from conceptual DFT help in understanding and predicting the reactivity of molecules. mdpi.com The nitro group is strongly electron-withdrawing, which significantly impacts the reactivity of the molecule it is attached to. wikipedia.orgepa.gov

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. mdpi.com For nitroaromatic compounds, the presence of electron-withdrawing nitro groups increases their electrophilicity, making them more susceptible to nucleophilic attack, a key step in many decomposition pathways. mdpi.comwikipedia.org The electrophilicity can be calculated to compare the reactivity of different compounds; for example, in a study of nitrobenzene derivatives, the electrophilic character was shown to decrease in the order: p-chloro- > p-fluoro- > unsubstituted nitrobenzene. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models often use such descriptors to predict properties like toxicity, which can be related to reactivity. mdpi.com

Other important reactivity descriptors include one-electron reduction potentials, which are crucial for predicting the environmental fate of energetic nitroaromatic compounds. acs.org

Prediction of Energetic Properties (e.g., Heat of Formation, Detonation Parameters, Sensitivity)

One of the most significant applications of computational chemistry in this field is the prediction of the performance and safety of energetic materials before they are synthesized. rsc.org

Heat of Formation (HOF): The HOF is a fundamental thermochemical property that determines the energy content of a molecule. rsc.orgmdpi.com It can be calculated with high accuracy using quantum chemical methods. mdpi.com A higher HOF generally correlates with higher energetic performance. rsc.org

Detonation Parameters: Key performance indicators like detonation velocity (D) and detonation pressure (P) can be predicted using empirical formulas, such as the Kamlet-Jacobs equations, which rely on the calculated density and HOF of the compound. rsc.org

Sensitivity: Predicting impact sensitivity (h₅₀) is crucial for assessing the safety of an energetic material. tandfonline.com QSPR models are widely used for this purpose, correlating structural features with experimental sensitivity data. nih.govresearchgate.net Factors influencing sensitivity include the charge on the nitro group (a more negative charge often implies greater stability) and the presence of intramolecular hydrogen bonds. odu.edumdpi.com Steric hindrance that forces nitro groups out of the plane of an aromatic ring can activate trigger bonds and increase sensitivity. odu.edu

Below is a table illustrating typical data that would be calculated for a new energetic compound, using known materials for comparison.

PropertyRDXHMXTNTPredicted Value for a New Compound
Density (ρ) (g/cm³)1.821.911.65(Calculated)
Heat of Formation (HOF) (kJ/mol)+61.5+74.9-47.7(Calculated)
Detonation Velocity (D) (km/s)8.759.106.95(Predicted)
Detonation Pressure (P) (GPa)34.039.321.0(Predicted)
Impact Sensitivity (h₅₀) (cm)2832170(Predicted)

This table is for illustrative purposes. The values for a new compound would be derived from specific calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to view molecular behavior. mdpi.com This technique is invaluable for studying dynamic processes that are difficult to observe experimentally. nih.gov

Conformational Dynamics in Solution

Molecules, especially those with flexible parts like THF rings or alkyl chains, are not static but exist as an ensemble of different shapes or conformations. tandfonline.comresearchgate.net MD simulations can explore the potential energy surface of a molecule to determine its preferred conformations in a given environment. researchgate.net

For a molecule containing THF rings, simulations would reveal the puckering of the rings and the orientation of substituents. The flexibility of such molecules can be crucial for their biological activity if they are designed as inhibitors or drugs. acs.org For energetic materials, conformational flexibility can influence crystal packing and, consequently, sensitivity. tandfonline.com The simulations track how the molecule's shape evolves, identifying the most stable and frequently visited conformational states. acs.org

Interaction with Solvents or Other Molecular Species

MD simulations explicitly model the interactions between a solute molecule and the surrounding solvent molecules. nih.gov This is critical for understanding solubility, reaction mechanisms in solution, and how a molecule behaves at interfaces, such as at the surface of an atmospheric aerosol. uantwerpen.be

For a nitro-containing compound, simulations can reveal the structure of the solvation shell and the specific interactions, like hydrogen bonds, between the nitro group and solvent molecules (e.g., water). nih.govacs.org In the context of drug design, where bis-THF moieties are used, MD simulations can detail the crucial hydrogen-bonding interactions within a biological target's active site, guiding the design of more potent inhibitors. nih.govacs.org Similarly, simulations can model the interaction of energetic materials with other molecules in a co-crystal or formulation, which can significantly alter properties like sensitivity and performance. odu.edu

Advanced Synthetic Applications and Methodological Advancements Involving Bis Thf Nitro Derivative 2

BIS THF Nitro Derivative 2 as a Synthetic Intermediate for Complex Molecules

This compound, with its distinct stereochemistry and collection of functional groups, serves as a valuable building block in the field of organic chemistry for constructing more complex molecular structures. vulcanchem.com Its utility is particularly pronounced in synthetic pathways that require precise spatial arrangement of atoms. vulcanchem.com

The molecular architecture of this compound, chemically identified as (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate, possesses several reactive sites that allow for a variety of chemical modifications. vulcanchem.comaxios-research.com The compound's key functional groups—the bis-tetrahydrofuran (bis-THF) core, the carbonate linkage, and the aromatic nitro group—provide multiple avenues for further functionalization. vulcanchem.com

The nitro group is an exceptionally versatile functionality in organic synthesis. thieme-connect.comthieme-connect.com It is essentially a masked amine, as it can be readily reduced to an amino group (NH2) using various reagents, such as tin(II) chloride or through catalytic hydrogenation. nih.govmdpi.com This transformation is a critical step in many synthetic sequences, converting the electron-withdrawing nitro group into a nucleophilic and versatile amine, which can then undergo a host of subsequent reactions like acylation or alkylation. nih.govnih.gov

The carbonate linkage is another key site for derivatization. It is susceptible to reaction with a range of nucleophiles. For instance, its reaction with amines leads to the formation of carbamates, while reaction with alcohols can yield other carbonate structures. vulcanchem.com This reactivity is pivotal in its role as a synthetic intermediate. vulcanchem.com The inherent reactivity of nitro-containing compounds makes them valuable precursors for a wide array of more complex molecules. scispace.comcolab.ws

Functional GroupChemical TransformationResulting FunctionalitySynthetic Utility
Aromatic Nitro Group Reduction (e.g., with SnCl₂, catalytic hydrogenation)Amine (-NH₂)Introduces a nucleophilic site for acylation, alkylation, and further scaffold assembly. nih.govnih.gov
Carbonate Linkage Nucleophilic Substitution (e.g., with amines, alcohols)Carbamates, other CarbonatesAllows for the coupling of the bis-THF moiety to other molecular fragments. vulcanchem.com
Bis-THF Core Ring-opening or modificationVarious functionalized ethersCan alter the core structure for specific applications (less common).

The structural features of this compound make it a crucial intermediate in the synthesis of complex, biologically active molecules. vulcanchem.com Its most notable application is as a key building block for a class of HIV protease inhibitors, which includes the antiretroviral drug darunavir. vulcanchem.com The bis-THF moiety of the molecule is a critical pharmacophore, meaning it is the essential structural element responsible for the drug's therapeutic activity. vulcanchem.com This specific ring system plays a significant role in the inhibitor's ability to bind with high affinity and specificity to the active site of the HIV protease enzyme, thereby blocking its function and inhibiting viral replication. vulcanchem.com

Beyond this specific application, the broader class of nitro compounds serves as versatile building blocks for assembling stereochemically complex bioactive frameworks. nih.govfrontiersin.org The ability to transform the nitro group and utilize the core scaffold allows chemists to construct a diversity of structures, including various heterocyclic compounds which are prevalent in medicinal chemistry. nih.govacs.org While its use in material science is less documented, the principles of its reactivity suggest potential for incorporation into functional polymers or other material scaffolds where its rigid, stereochemically defined core could impart specific properties. The development of bis-heterocyclic compounds, for which nitro-derivatives are often precursors, is a significant area of research for creating novel materials and pharmaceuticals. nih.govrsc.org

Development of Novel Catalytic Systems for its Synthesis or Transformations

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis and subsequent transformations of nitro-containing compounds like this compound are areas where novel catalytic systems have shown significant promise. nih.govfrontiersin.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. thieme-connect.comthieme-connect.com In the context of nitro-containing compounds, organocatalysts such as thioureas have been extensively used. rsc.orgacs.org These catalysts often function by activating the nitro group through the formation of hydrogen bonds, which enhances its electrophilicity and facilitates reactions. acs.org

While research specifically detailing the organocatalytic synthesis of this compound is limited, related studies on similar structures provide a clear proof of principle. For example, research on the functionalization of 2-nitroglycals, which also contain a nitro-substituted cyclic ether motif, has demonstrated that bifunctional amino-thiourea catalysts can promote highly stereoselective and regioselective reactions. nih.govacs.org These catalysts enable the controlled installation of functional groups onto the carbohydrate scaffold, producing a range of complex sugar derivatives. nih.gov This work highlights the potential for developing specialized organocatalytic systems to control the synthesis and transformation of nitro-THF derivatives with high precision. nih.govacs.org The broader field of asymmetric organocatalysis has capitalized on the versatility of the nitro group to synthesize a wide variety of nitrogen-containing target molecules. reading.ac.uk

Transition metal catalysis offers a broad spectrum of selective and efficient transformations for functional groups, including the nitro group. nih.gov Modern catalytic strategies using metals such as palladium, rhodium, platinum, and nickel are highly applicable to nitro compounds. nih.govacs.org

Key transformations relevant to this compound include:

Nitro Group Reduction: Catalytic hydrogenation is a common method for reducing nitroarenes to anilines. Platinum-based catalysts are often preferred over palladium for this transformation as they can minimize undesired side reactions like hydrogenolysis. sigmaaldrich.com

Denitrative Cross-Coupling: Advanced methods have been developed where the nitro group acts as a leaving group in cross-coupling reactions. For example, rhodium complexes can catalyze the denitrative C-O bond formation between nitroarenes and arylboronic acids to form diaryl ethers. acs.org Similarly, palladium catalysts can be used in denitrative etherification reactions. acs.org

C-H Functionalization: The nitro group can act as a directing group to facilitate the selective functionalization of C-H bonds. Palladium- or nickel-catalyzed C-H arylation of nitroimidazoles has been demonstrated, showcasing a powerful method for building molecular complexity. acs.org

These catalytic methodologies provide efficient pathways for the derivatization of this compound, enabling its conversion into a wide range of more complex structures under relatively mild conditions. nih.govacs.org

Catalysis TypeCatalyst Example(s)TransformationRelevance to this compound
Organocatalysis Bifunctional Amino-ThioureaStereoselective functionalization of nitro-cyclic ethers nih.govacs.orgPotential for precise, asymmetric synthesis and derivatization. thieme-connect.com
Transition Metal Platinum (Pt)Nitro group reduction to amine sigmaaldrich.comA clean and efficient method for generating the amine precursor for further functionalization.
Transition Metal Rhodium (Rh), Palladium (Pd)Denitrative cross-coupling (C-O, C-C bond formation) acs.orgAllows the nitro group to be replaced entirely, coupling the aryl ring to other fragments.
Transition Metal Palladium (Pd), Nickel (Ni)Nitro-directed C-H arylation acs.orgEnables the addition of aryl groups to the molecule at specific positions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. colab.wssemanticscholar.org The synthesis of complex intermediates like this compound is a prime area for the application of these principles.

A cornerstone of green chemistry is the use of catalysis. colab.ws The development of the organocatalytic and transition-metal-catalyzed reactions discussed previously (Section 6.2) aligns directly with this principle. Catalytic processes are inherently greener than stoichiometric reactions because they reduce waste by using small amounts of a catalyst that can be recycled, often operate under milder conditions, and can lead to higher selectivity, minimizing the formation of byproducts. nih.gov

Further application of green chemistry to the synthesis of this compound could involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or deep eutectic solvents. nih.gov

Alternative Energy Sources: Employing microwave irradiation or ultrasound energy to accelerate reactions. researchgate.net These techniques can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. colab.ws Catalytic reactions, particularly additions and cycloadditions, often exhibit high atom economy.

While specific literature detailing a fully "green" synthesis of this compound is not prominent, the tools and strategies developed within green chemistry are broadly applicable and represent a clear path forward for optimizing the production of this and other important pharmaceutical intermediates. semanticscholar.orgnih.gov

Solvent-Free or Aqueous Medium Reactions

The use of organic solvents in chemical synthesis contributes significantly to industrial waste and environmental pollution. Consequently, developing reactions in solvent-free conditions or benign aqueous media is a primary goal of green chemistry. scispace.comstudfile.net

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often, higher yields and selectivity. For the synthesis of nitro derivatives, mechanochemical methods, such as ball milling, have emerged as a powerful technique. For instance, the nitration of electron-rich aromatic compounds has been achieved mechanochemically using iron(III) nitrate (B79036) nonahydrate as a nitro source, eliminating the need for hazardous acid mixtures and solvents.

Another significant area is the solvent-free reduction of nitro compounds. Research has demonstrated the efficient reduction of various aromatic and aliphatic nitro compounds to their corresponding amines using sodium borohydride (B1222165) in the presence of bis-thiourea complexes of transition metals. jcsp.org.pk These reactions are performed at room temperature by grinding the reactants together, resulting in high to excellent yields in short reaction times. jcsp.org.pk Similarly, potassium carbonate has been employed as a versatile heterogeneous catalyst for solvent-free Henry and Michael reactions involving nitroalkanes, yielding β-nitroalcohols and polyfunctionalized nitro derivatives, respectively. wiley.com

Aqueous Medium Synthesis:

Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and abundance. The chemistry of aliphatic nitro compounds in aqueous media has seen significant progress. rsc.org It has been shown that reactions like the Henry nitroaldol reaction, Michael additions, and Diels-Alder cycloadditions can be highly efficient in water. rsc.org For example, primary nitroalkanes can be readily synthesized in aqueous medium from alkyl halides and silver nitrite (B80452) with good yields, even in the presence of other functional groups. organic-chemistry.org The use of water as a solvent not only aligns with green chemistry principles but can also sometimes enhance reactivity and selectivity due to hydrophobic effects.

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods for Nitro Compounds

Method Catalyst/Reagent Example Substrate Example Product Example Key Advantage
Solvent-Free Reduction NaBH4 / Co(tu)2Cl2 Nitrobenzene (B124822) Aniline High efficiency, room temperature, no solvent waste. jcsp.org.pk
Solvent-Free Henry Reaction Potassium Carbonate Benzaldehyde + Nitroethane 1-Phenyl-2-nitropropan-1-ol Environmentally friendly, good yields, heterogeneous catalyst. wiley.com
Aqueous Synthesis Silver Nitrite Alkyl Bromides Primary Nitroalkanes Benign solvent, good yields, functional group tolerance. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Traditional nitration methods, often employing a stoichiometric mixture of nitric and sulfuric acids, suffer from poor atom economy and generate significant acid waste. rsc.orgtandfonline.com

Modern strategies focus on developing catalytic systems that maximize the incorporation of all materials used in the process into the final product. rsc.org One approach is the use of solid acid catalysts like zeolites (e.g., Zeolite β) or Nafion-H, which can be easily recovered and recycled, thus minimizing waste. studfile.net These catalysts can promote nitration with high regioselectivity under milder conditions than traditional methods. studfile.net

Another innovative, atom-economic approach involves using nitrogen dioxide (NO2) with oxygen (O2) in the presence of a cocatalyst system, such as a mixture of a solid oxide (HZSM-5) and a lanthanide triflate (Sm(OTf)3). tandfonline.comtandfonline.com In this process, the only byproduct is water, dramatically improving the atom economy compared to classical methods. tandfonline.comtandfonline.com The development of novel nitrating reagents with better atom economy is also a key area. For example, N-nitropyrazole derivatives have been shown to be controllable sources of the nitronium ion, enabling mild and scalable nitration with high efficiency. nih.gov

Electrochemical methods also present a promising avenue for waste minimization. The electrochemical reduction of nitro compounds avoids the use of chemical reducing agents, thereby eliminating reagent-derived waste. acs.org

Table 2: Atom Economy of Different Nitration Methods

Nitration Method Reagents Byproducts Atom Economy Reference
Classical Mixed Acid Benzene, HNO₃, H₂SO₄ H₂SO₄, H₂O Low rsc.org
NO₂/O₂ System Benzene, NO₂, O₂, Catalyst H₂O High tandfonline.comtandfonline.com
N-Nitropyrazole Reagent Arene, N-Nitropyrazole Pyrazole Good nih.gov

Continuous Flow Synthesis Approaches

Continuous flow chemistry, particularly using microreactors, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and scalability. nih.govacs.org These benefits are especially pertinent to highly exothermic and potentially hazardous reactions like nitration. acs.orgresearchgate.net

Microreactor Technologies for Scale-Up and Control

Microreactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, mitigating the risk of thermal runaways in exothermic nitration processes. acs.org This enhanced temperature control can lead to improved selectivity and reduced formation of hazardous byproducts. acs.orgnih.gov For instance, the nitration of nitrobenzene in a continuous-flow microreactor system has been shown to significantly reduce the formation of unwanted p-dinitrobenzene and hazardous nitrophenol byproducts compared to batch processes. acs.orgnih.gov

The use of microreactors facilitates the safe handling of otherwise hazardous intermediates or reagents. The small reactor volume ensures that only a minimal amount of material is reacting at any given time, which is a key safety feature for process intensification. ccdcindia.com The technology has been successfully applied to the industrial production of compounds like isooctyl nitrate, where the continuous and automated nature of the process significantly improves safety over traditional batch methods. microflutech.com

Process Intensification for Efficient Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. ccdcindia.com Continuous flow synthesis is a primary tool for achieving this. By transforming batch processes into continuous ones, it is possible to reduce reactor volumes, decrease operating costs, and minimize the use of solvents that often act as thermal buffers in large batch reactors. cetjournal.itcetjournal.it

A notable example is the intensification of the synthesis of N-(4-nitro, 2-phenoxyphenyl) methanesulfonamide (B31651) (a precursor to the drug Nimesulide). cetjournal.itcetjournal.it By shifting from a semi-batch process to a continuous flow setup using a series of tubular or CSTR reactors, the solvent volume was drastically reduced, and safe operating conditions were maintained despite the high exothermicity of the nitration step. cetjournal.itcetjournal.it This shift not only improves safety and sustainability but also enhances productivity. cetjournal.itcetjournal.it Similarly, the selective hydrogenation of nitroarenes to valuable N-arylhydroxylamines has been efficiently achieved in a continuous-flow system, demonstrating high product selectivity and compatibility with a wide range of functional groups. nih.gov

Exploration of Stereoisomeric Forms for Differentiated Reactivity

The synthesis of specific stereoisomers is crucial in many fields, particularly in pharmaceuticals, where different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. The nitro group is a versatile functional group that can be used to construct chiral centers.

Stereoselective reactions involving nitro compounds, such as the nitro-Mannich (aza-Henry) and nitro-aldol (Henry) reactions, are powerful tools for creating β-nitroamines and β-nitroalcohols with high stereocontrol. nih.govmdpi-res.com These products are valuable intermediates for the synthesis of complex, biologically active molecules. nih.govfrontiersin.org For example, the enantioselective nitro-Mannich reaction has been employed in the synthesis of various active pharmaceutical ingredients. nih.gov

The reactivity of different stereoisomers can also be harnessed for synthetic advantage. The configuration of adjacent stereocenters can influence the outcome of subsequent reactions. Research into the stereoselective synthesis of complex cyclic systems from primary nitro compounds has shown that the stereochemistry of the starting material can dictate the formation of different fused ring systems. For example, the reaction of conjugate adducts of nitroalkenes and allylmalonates can lead to either 1-nitrobicyclo[3.1.0]hexanes or fused isoxazoline-N-oxides in a stereoselective manner, depending on the substitution pattern. acs.orgresearchgate.net This differentiated reactivity allows for the construction of diverse and complex molecular architectures from common precursors.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Regio- and Stereocontrol

The precise control over the three-dimensional arrangement of atoms (stereocontrol) and the specific placement of functional groups (regiocontrol) is paramount in synthesizing complex molecules like bis-tetrahydrofuran derivatives. While various methods exist, achieving high selectivity remains a significant challenge. researchgate.netnih.govacs.org Future research should focus on developing more efficient and highly selective synthetic strategies.

One promising direction is the exploration of novel catalytic systems. For instance, the use of chiral catalysts, such as titanium BINOL complexes, has shown potential in the stereoselective synthesis of substituted tetrahydrofurans. nih.gov Further investigation into new metal-ligand combinations and organocatalysts could lead to improved stereoselectivity in the formation of the bis-THF core. wiley.com Additionally, developing synthetic routes that utilize readily available biomass as starting materials could provide a sustainable approach to producing these complex structures. mdpi.comnih.goveuropeanplasticisers.eu

Table 1: Comparison of Potential Synthetic Strategies for Bis-THF Derivatives

Strategy Key Features Potential Advantages References
Chiral CatalysisEmploys chiral metal complexes (e.g., Titanium BINOL) or organocatalysts.High enantioselectivity and diastereoselectivity. nih.govwiley.com
Biomass-Derived SynthesisUtilizes starting materials from renewable resources like furan (B31954) derivatives.Sustainable and potentially cost-effective. mdpi.comnih.goveuropeanplasticisers.eu
Sequential One-Pot ReactionsCombines multiple synthetic steps (e.g., aldol (B89426) reaction, cyclization) in a single process.Increased efficiency, reduced waste. researchgate.netnih.gov
Silicon-Directed CyclizationUses silyl (B83357) groups to control the stereochemical outcome of cyclization reactions.Excellent stereocontrol, high yields. thieme-connect.com
Oxidative CyclizationEmploys metal oxo species to cyclize 1,5-dienes into cis-THF systems.Stereospecific formation of cis-disubstituted THFs. mdpi.com

In-depth Mechanistic Studies of Under-Explored Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For nitro-containing bis-THF derivatives, several reactions warrant deeper mechanistic investigation. For example, the precise mechanism of nitration of furan-containing precursors can be complex and sensitive to reaction conditions. chemicalpapers.com

Future studies could employ a combination of experimental techniques and computational modeling to elucidate these mechanisms. Parahydrogen-induced polarization (PHIP) has proven useful for studying the gas-phase hydrogenation of furan derivatives over various catalysts, revealing details of hydrogen addition. nsu.ru Similar advanced techniques could be applied to study the formation of the bis-THF skeleton.

Furthermore, the nucleophilic aromatic substitution (SNAr) reactions, which are often involved in modifying the nitro-aromatic portions of these molecules, can proceed through different mechanistic pathways. researchgate.net Detailed kinetic studies, coupled with the spectroscopic identification of intermediates, can help to distinguish between classical two-step mechanisms and concerted pathways. researchgate.net Understanding these nuances is critical for controlling reaction outcomes and designing more efficient syntheses.

Integration of Machine Learning and AI in Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry. arxiv.orgresearchgate.netfraunhofer.de For complex molecules like BIS THF Nitro Derivative 2, these computational tools can accelerate the discovery and development of new compounds with desired properties. researchgate.netmdpi.com

ML models can be trained on existing data to predict a wide range of properties for new, unsynthesized molecules, including detonation velocity, enthalpy of formation, and density. researchgate.netarxiv.orgwiley.com This predictive capability allows for the rapid screening of large virtual libraries of compounds, identifying promising candidates for synthesis and testing. mdpi.com Various featurization methods, such as "sum over bonds" and custom descriptors, can be used to represent molecular structures for these models. arxiv.orgresearchgate.net

Beyond property prediction, AI can also assist in synthetic planning. By learning from vast databases of chemical reactions, AI tools can propose novel synthetic routes to target molecules, potentially identifying more efficient or higher-yielding pathways than those conceived by human chemists. researchgate.net The integration of ML into the design-build-test-learn cycle can significantly reduce the time and cost associated with developing new energetic materials or other functional molecules based on the bis-THF scaffold. mdpi.com

Table 2: Applications of AI/ML in the Development of Nitro-Containing Compounds

Application Area AI/ML Technique Predicted/Optimized Property References
Property PredictionKernel Ridge Regression, Neural NetworksEnthalpy of formation, density, detonation velocity. researchgate.netarxiv.orgwiley.com
Materials ScreeningGraph Neural Networks, Support Vector MachinesIdentification of novel energetic compounds with low sensitivity. researchgate.netnih.gov
Synthetic Route PlanningReaction Prediction ModelsOptimized and novel synthetic pathways. researchgate.net
Structure-Property RelationshipsQuantitative Structure–Activity Relationship (QSAR)Linking molecular structure to toxicity and reactivity. oup.commdpi.com

Advanced Characterization of Transient Intermediates

Many chemical reactions proceed through highly reactive, short-lived species known as transient intermediates. unacademy.com The direct observation and characterization of these intermediates are essential for a complete understanding of reaction mechanisms but are often challenging due to their low concentrations and instability. unacademy.comnih.gov

Future research should leverage advanced spectroscopic techniques to study the transient intermediates involved in the synthesis and reactions of nitro-bis-THF compounds. Techniques such as laser flash photolysis and specialized mass spectrometry methods can provide valuable insights. beilstein-journals.orgrsc.org For instance, electrospray ionization mass spectrometry (ESI-MS) can be used to transfer reactive ions from a solution into the gas phase, where they can be studied in isolation. rsc.org

Infrared ion spectroscopy, particularly when combined with mass selection, is a powerful tool for obtaining structural information about these elusive species. nih.gov By comparing the experimental infrared spectra of trapped intermediates with those predicted by computational chemistry, it is possible to confirm their structures. rsc.org This approach has been successfully used to characterize intermediates in organometallic reactions and could be applied to key steps in the formation of the bis-THF core or in subsequent functionalization reactions. rsc.org

Computational Predictions for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the relationship between molecular structure and reactivity. mdpi.comscispace.com For nitro-containing compounds, DFT calculations can provide valuable insights into their chemical behavior. researchgate.netresearchgate.net

Future computational studies on bis-THF nitro derivatives could focus on several key areas. DFT can be used to calculate properties such as heats of formation, bond dissociation energies, and the energies of molecular orbitals (HOMO and LUMO), which are all related to the stability and reactivity of the compounds. mdpi.comscielo.br These calculations can help to predict the most likely sites for reaction and the relative stability of different isomers. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, which use computational descriptors to predict biological or chemical activity, can also be further developed for this class of compounds. oup.comscispace.com By correlating calculated properties with experimental data, it is possible to build predictive models for properties like reduction potentials or toxicity. acs.orgsid.ir Such models can guide the design of new molecules with improved characteristics, for example, by predicting how changes in the substitution pattern on the bis-THF framework will affect its reactivity. rsc.orgmdpi.com

Q & A

Basic Question: What are the critical considerations for synthesizing BIS THF Nitro Derivative 2 with high purity?

Methodological Answer:
Synthesis requires precise control of reaction conditions, including:

  • Temperature : Maintain sub-ambient temperatures (-20°C) during nitro-group incorporation to prevent side reactions (e.g., denitration or oxidation) .
  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) to stabilize intermediates, as residual moisture can hydrolyze nitro groups .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the nitro derivative, followed by recrystallization in non-polar solvents to enhance crystallinity.
  • Safety : Nitro compounds are hazardous; use fume hoods, PPE, and adhere to H303/H313/H333 hazard protocols .

Basic Question: How to characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:
Employ a multi-technique approach:

  • Spectroscopy : Use FT-IR to monitor nitro-group vibrations (∼1520 cm⁻¹ for asymmetric stretching) and NMR (¹H/¹³C) to detect THF ring proton shifts under acidic/basic conditions .
  • Thermal Analysis : Conduct TGA/DSC to assess decomposition temperatures and phase transitions (e.g., melting points) in buffered solutions (pH 3–10) .
  • Kinetic Studies : Track degradation rates via HPLC with UV detection (λ = 254 nm) over 24–72 hours .

Advanced Question: How to resolve contradictions in reported reaction yields for this compound across studies?

Methodological Answer:
Contradictions often arise from:

  • Impurity Interference : Trace metals (e.g., Fe³⁺) in THF can catalyze side reactions; use freshly distilled THF with <10 ppm water .
  • Reaction Stoichiometry : Validate molar ratios via in-situ monitoring (e.g., Raman spectroscopy) to confirm nitro-group incorporation efficiency .
  • Data Normalization : Standardize yield calculations by accounting for solvent loss and intermediate stability using the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Advanced Question: What experimental designs optimize the catalytic activity of this compound in CO₂ hydrate formation?

Methodological Answer:
Adapt methodologies from THF-based hydrate studies :

  • Concentration Optimization : Test 1–3 mol% this compound in CO₂-saturated aqueous solutions under 3.0 MPa pressure .
  • Stirring Parameters : Use 500 rpm agitation to enhance gas-liquid contact, monitoring induction times and gas consumption rates via pressure decay .
  • Synergistic Additives : Combine with 0.05–0.2 wt% SDS to improve hydrate formation rates (peak rates ∼2.3× higher than THF alone) .

Advanced Question: How to analyze conflicting data on the thermal degradation pathways of this compound?

Methodological Answer:
Address discrepancies through:

  • Controlled Atmosphere Studies : Perform TGA under N₂ vs. O₂ to differentiate oxidative vs. pyrolytic degradation .
  • Isolation of Intermediates : Use preparative GC-MS to identify transient species (e.g., nitroso intermediates) during heating .
  • Computational Modeling : Apply DFT calculations to predict bond dissociation energies (BDEs) of C-NO₂ bonds, correlating with experimental Arrhenius parameters .

Advanced Question: What strategies mitigate the inhibitory effects of this compound on gas uptake in hydrate systems?

Methodological Answer:
Modify hydrate morphology and kinetics via:

  • Co-Promoters : Introduce 0.1 wt% SDS to counteract steric hindrance from nitro groups, increasing gas storage density by 1.13× .
  • Hydrate Structure Tuning : Use THF to stabilize sII hydrates, reserving small cages for CO₂ despite nitro-derivative occupancy in large cages .
  • Pressure-Temperature Cycling : Apply stepwise pressure ramping (2.5–4.0 MPa) to enhance nucleation sites and reduce induction times .

Basic Question: How to validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:
Ensure reproducibility through:

  • Protocol Documentation : Detail reaction parameters (e.g., cooling rates, stirring duration) using PICO frameworks (Population: reagents; Intervention: conditions; Comparison: yields; Outcome: purity) .
  • Round-Robin Testing : Collaborate with independent labs to replicate synthesis, sharing raw HPLC and NMR data via open-access platforms .
  • Error Analysis : Quantify variability using relative standard deviation (RSD) for triplicate experiments .

Advanced Question: What computational tools predict the reactivity of this compound in multi-step reactions?

Methodological Answer:
Leverage:

  • Molecular Dynamics (MD) : Simulate THF ring flexibility and nitro-group orientation in solvent environments (e.g., GROMACS) .
  • QSPR Models : Corrogate electronic descriptors (e.g., Hammett σ constants) with experimental rate constants for nitro-group substitutions .
  • Machine Learning : Train neural networks on historical reaction data to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.